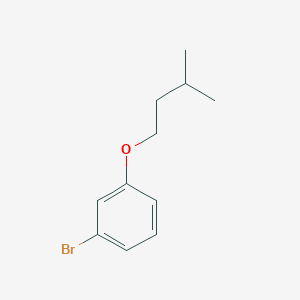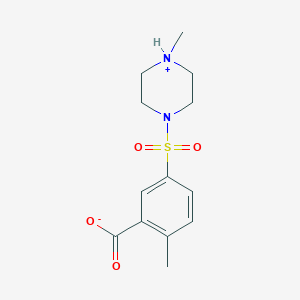![molecular formula C11H18N2O3S B7815407 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide](/img/structure/B7815407.png)
1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide is a chemical compound characterized by its unique structure consisting of a sulfonamide group attached to a phenyl ring substituted with an aminomethyl group and a methoxyethyl side chain. This compound's specific arrangement of functional groups imparts unique chemical and physical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide can be achieved through a series of chemical reactions starting with readily available precursors. Typically, the synthetic route involves:
Formation of the Phenyl Ring Substituent: : Starting with a phenyl derivative, an aminomethyl group is introduced via a substitution reaction.
Sulfonamide Formation:
Attachment of the Methoxyethyl Side Chain: : Finally, the methoxyethyl side chain is attached through nucleophilic substitution or similar reactions under controlled conditions.
Industrial Production Methods: Industrial-scale production of this compound may employ optimized synthetic routes involving fewer steps and higher yields. Typically, the methods would include:
Catalytic Processes: : Use of catalysts to improve reaction efficiency and selectivity.
Continuous Flow Synthesis: : This technique can enhance safety and scalability by maintaining a steady state of reaction conditions.
Purification Steps: : Industrial methods also emphasize purification processes like crystallization, distillation, and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: : This compound can be oxidized, especially at the aminomethyl group, under specific conditions.
Reduction: : Reduction reactions can modify the sulfonamide group, potentially leading to sulfonic acid derivatives.
Substitution: : Both nucleophilic and electrophilic substitution reactions are possible, particularly involving the phenyl ring and sulfonamide group.
Oxidizing Agents: : Such as potassium permanganate (KMnO4) for oxidation reactions.
Reducing Agents: : Like sodium borohydride (NaBH4) for reduction reactions.
Catalysts: : Palladium on carbon (Pd/C) is often used in hydrogenation reactions.
Oxidation: : Leads to derivatives where the aminomethyl group is converted into nitro or carboxyl groups.
Reduction: : Produces sulfonic acid or reduced amine derivatives.
Substitution: : Yields a wide array of substituted phenyl and sulfonamide derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is utilized in organic synthesis as an intermediate for producing more complex molecules. Its functional groups are reactive and can participate in various transformations, making it a versatile building block.
Biology: In biological research, it is studied for its potential as an enzyme inhibitor due to the sulfonamide group's known inhibitory effects on enzymes like carbonic anhydrase.
Medicine: 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide is explored in medicinal chemistry for its potential as a therapeutic agent, particularly in designing drugs targeting specific enzymes or receptors.
Industry: The compound finds applications in the production of specialty chemicals, polymers, and advanced materials due to its unique structural properties.
Mecanismo De Acción
Molecular Targets: The sulfonamide group in this compound is known to interact with various enzyme active sites, potentially inhibiting their function. The aminomethyl group can form hydrogen bonds, enhancing its binding affinity to biological targets.
Pathways Involved: Inhibitory pathways involving enzyme active sites are the primary mechanisms by which this compound exerts its effects. By binding to these sites, it can interfere with enzymatic activity, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds:
4-Aminobenzenesulfonamide: : Shares the sulfonamide group but lacks the methoxyethyl side chain.
N-(2-methoxyethyl)-4-aminobenzenesulfonamide: : Similar structure but may vary in reactivity and applications.
Highlighting Uniqueness: 1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide stands out due to the combination of an aminomethyl group and a methoxyethyl side chain, offering unique reactivity and binding properties not seen in simpler sulfonamide derivatives.
Propiedades
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-(2-methoxyethyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S/c1-16-7-6-13-17(14,15)9-11-4-2-10(8-12)3-5-11/h2-5,13H,6-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHJWVJVPOECIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNS(=O)(=O)CC1=CC=C(C=C1)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[(3-chlorophenyl)methyl]-1H-indole-3-carboxylic acid](/img/structure/B7815328.png)



![2-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B7815367.png)




![1-[4-(aminomethyl)phenyl]-N-(2-methylpropyl)methanesulfonamide](/img/structure/B7815399.png)


![n-[2-Chloro-5-(trifluoromethyl)phenyl]-n-isobutylamine](/img/structure/B7815432.png)

